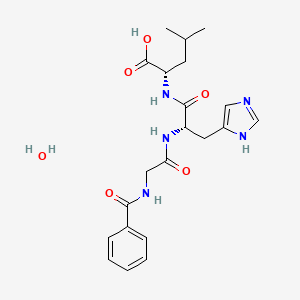

N-Benzoyl-Gly-His-Leu hydrate

Overview

Description

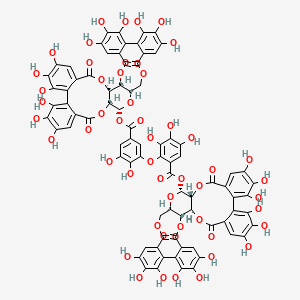

“N-Benzoyl-Gly-His-Leu hydrate” is a leucine derivative and a polypeptide . It functions as an angiotensin-converting enzyme (ACE) substrate .

Molecular Structure Analysis

The molecular formula of “this compound” is C21H29N5O6 . The molecular weight is 447.5 g/mol . The InChIKey is NWOJMNXIJBZMPK-QJHJCNPRSA-N .Scientific Research Applications

Metalloprotease Inhibition

N-Benzoyl-Gly-His-Leu hydrate shows potential in inhibiting metalloproteases, a type of enzyme involved in various physiological processes. In a study, silanol and silanediol peptide analogs, including N-Benzoyl-Leu-[SiMeOH]-Gly benzyl amides, exhibited inhibitory effects on the angiotensin-converting enzyme (ACE), a well-studied metalloprotease. These findings suggest potential applications in regulating enzymatic activities related to cardiovascular health and other physiological systems (Mutahi et al., 2002).

Mass Spectrometry Analysis

N-Benzoyl tripeptide ions, including N-Benzoyl-Gly-His-Leu, have been used in mass spectrometry studies to understand peptide fragmentation patterns. This research provides insights into the structural behavior of peptides under mass spectrometric conditions, which is crucial for analyzing and identifying peptide structures in scientific research (Morgan & Bursey, 1995).

Neuropeptide Metabolism

Research has shown that N-Benzoyl-Gly-His-Leu is a substrate for certain enzymes involved in neuropeptide metabolism. This peptide can be used to study enzyme activities, such as those of peptidyl dipeptidase, in various biological systems, including the electric organ of Torpedo marmorata. Understanding these enzymatic pathways is crucial for insights into neurotransmitter processing and neurophysiological functions (Turner & Dowdall, 1984).

Glycosylation Studies

N-Benzoyl-Gly-His-Leu has been used in studies investigating N-glycosylation, a vital post-translational modification of proteins. Research using N-Benzoyl derivatives has provided valuable insights into the substrate specificity and enzymatic mechanisms involved in protein glycosylation processes (Welply et al., 1983).

Anticancer Research

Compounds derived from N-Benzoyl dipeptide esters, including those related to N-Benzoyl-Gly-His-Leu, have been synthesized and evaluated for their anticancer activities. Such studies contribute to the development of novel chemotherapeutic agents and understanding the molecular basis of their anticancer properties (Harry et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-Benzoyl-Gly-His-Leu hydrate is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

Mode of Action

This compound: interacts with ACE as a substrate

Biochemical Pathways

The interaction of This compound with ACE affects the renin-angiotensin system This system is a critical biochemical pathway for maintaining blood pressure and fluid balance

Result of Action

The molecular and cellular effects of This compound’s Given its interaction with ACE, it may have potential effects on blood pressure and fluid balance . .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5.H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H2/t16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOJMNXIJBZMPK-QJHJCNPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584985 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207386-83-2 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)